molecular formula C14H11ClF3N5 B2771767 N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

カタログ番号: B2771767
分子量: 341.72 g/mol
InChIキー: VLUCXPDTWDLJRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C14H11ClF3N5 and its molecular weight is 341.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential, particularly in neurodegenerative diseases and cancer.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C14H11ClF3N5
  • Molecular Weight : 339.72 g/mol
  • IUPAC Name : this compound

Microtubule Stabilization

Research indicates that triazolo[1,5-a]pyrimidines, including this compound, exhibit microtubule-stabilizing properties. This stabilization is crucial in the context of neurodegenerative diseases such as Alzheimer's disease (AD). In studies involving transgenic mouse models, compounds with similar structures demonstrated the ability to prevent microtubule collapse caused by hyperphosphorylated tau protein binding to axonal microtubules .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Triazolo[1,5-a]pyrimidines have shown promise as anti-mitotic agents; however, their efficacy does not always correlate with microtubule stabilization. Investigations into the structure-activity relationship revealed that modifications at specific positions (C6 and C7) significantly impact the biological activity of these compounds. For instance, certain analogs were found to enhance microtubule stability without reducing cellular tubulin levels or altering microtubule morphology .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to identify optimal modifications that enhance the biological activity of triazolo[1,5-a]pyrimidines. Key findings include:

  • Substituents at Position C6 and C7 : Variations in substituents at these positions can lead to different cellular responses. For example, replacing alkoxide side chains with fluorine atoms has demonstrated improved microtubule-stabilizing properties.
CompoundModificationsBiological Activity
Compound 1No modificationLow MT stabilization
Compound 2Alkoxide replaced with FHigh MT stabilization
Compound 3C6 modificationEnhanced anti-cancer activity

Neurodegenerative Diseases

In a study focused on Alzheimer's disease models, the compound exhibited a reduction in axonal dystrophy and amyloid-beta plaque deposition. These findings suggest that triazolo[1,5-a]pyrimidines could be viable candidates for therapeutic intervention in tauopathies .

Cancer Research

In cancer studies, this compound has shown potential as an anti-cancer agent by disrupting mitotic processes in cancer cells. The ability to selectively target tumor microtubules while sparing normal cells presents a promising avenue for developing new cancer therapies .

科学的研究の応用

Neurodegenerative Diseases

Recent studies have indicated that triazolo[1,5-a]pyrimidines can stabilize microtubules (MTs), which are crucial for neuronal function. This stabilization may have implications for treating neurodegenerative diseases such as Alzheimer’s disease. Research has demonstrated that modifications in the structure of triazolo[1,5-a]pyrimidines can enhance their efficacy in promoting MT stability and reducing tau pathology, a hallmark of Alzheimer's disease .

Key Findings:

  • Compounds with specific structural modifications showed improved MT-stabilizing activity.
  • Enhanced physicochemical properties lead to better pharmacokinetics and bioavailability .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Triazolo[1,5-a]pyrimidines have been identified as promising candidates due to their ability to inhibit key pathways involved in tumor growth and metastasis. For instance, selective inhibitors targeting Janus kinase 2 (JAK2) have been developed from this class of compounds to combat various cancers while minimizing immune suppression associated with JAK3 inhibition .

Case Study:

  • A study optimized selective JAK2 inhibitors derived from triazolo[1,5-a]pyrimidine structures, demonstrating significant anticancer activity in vitro and in vivo .

Structure-Activity Relationship (SAR)

Understanding the SAR of N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is crucial for enhancing its therapeutic profiles. Research has shown that modifications at specific positions can significantly affect the biological activity of these compounds.

Table 1: Structure Modifications and Their Effects on Activity

Modification PositionType of ModificationEffect on Activity
C6FluorinationIncreased MT stabilization
C7Alkoxide replacementImproved pharmacokinetics
Para positionNitro groupVariable potency based on substitution pattern

特性

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N5/c1-7-3-4-9(6-10(7)15)20-11-5-8(2)19-13-21-12(14(16,17)18)22-23(11)13/h3-6,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUCXPDTWDLJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=NC(=NN23)C(F)(F)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。